molecular formula C10H10 B1213310 1,4-Dihydronaphthalene CAS No. 612-17-9

1,4-Dihydronaphthalene

Cat. No.: B1213310
CAS No.: 612-17-9
M. Wt: 130.19 g/mol
InChI Key: FUPIVZHYVSCYLX-UHFFFAOYSA-N
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Description

1,4-Dihydronaphthalene is an organic compound with the molecular formula C₁₀H₁₀. It is a partially hydrogenated derivative of naphthalene, characterized by the presence of two hydrogen atoms added to the 1 and 4 positions of the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

1,4-Dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to undergo dioxygenase-catalyzed oxidation, resulting in the formation of arene hydrates and cis-dihydro naphthalenediols . The enzymes involved in these reactions include naphthalene dioxygenase, which catalyzes the initial oxidation step. This interaction is crucial for the subsequent metabolic pathways that this compound participates in.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that its metabolites can affect the expression of genes involved in oxidative stress responses and detoxification pathways. Additionally, this compound has been observed to modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular functions such as proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to naphthalene dioxygenase, facilitating the transfer of electrons and the subsequent oxidation of the naphthalene ring . This binding interaction is critical for the compound’s biochemical activity and its ability to modulate various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of naphthalene and related compounds. The compound undergoes dioxygenase-catalyzed oxidation, resulting in the formation of various metabolites such as arene hydrates and dihydro diols . These metabolic pathways are essential for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as its lipophilicity and the presence of binding sites on cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalene or other oxidized derivatives.

    Reduction: Further reduction can yield fully hydrogenated naphthalene derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium in ethanol or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

1,4-Dihydronaphthalene has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals

Comparison with Similar Compounds

    1,2-Dihydronaphthalene: Another partially hydrogenated naphthalene derivative with hydrogen atoms at the 1 and 2 positions.

    Tetrahydronaphthalene: A fully hydrogenated naphthalene derivative.

    Naphthalene: The parent aromatic compound without hydrogenation.

Uniqueness: 1,4-Dihydronaphthalene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1,4-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPIVZHYVSCYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060607
Record name 1,4-Dihydronaphthalene
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Molecular Weight

130.19 g/mol
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CAS No.

612-17-9
Record name 1,4-Dihydronaphthalene
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Record name 1,4-Dihydronaphthalene
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Record name 1,4-Dihydronaphthalene
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Record name Naphthalene, 1,4-dihydro-
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Record name 1,4-Dihydronaphthalene
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Record name 1,4-DIHYDRONAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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